

Technical Guide: NMR Characterization of - Dimethylbenzamide Diethyl Acetal

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Compound of Interest

Compound Name: *N,N*-dimethylbenzamide diethyl
acetal

Cat. No.: B8587402

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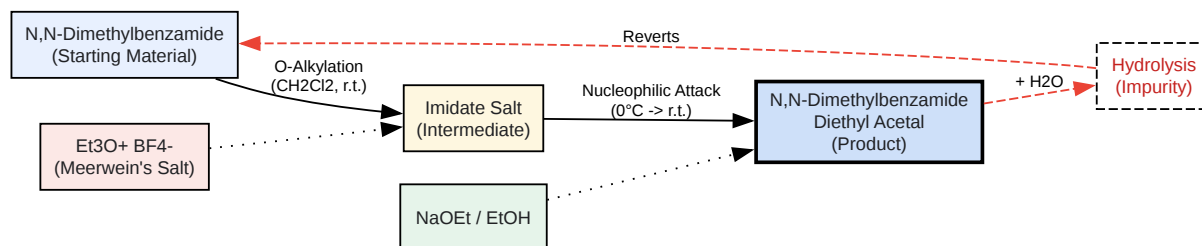
Molecular Profile & Synthetic Context[1][2][3][4][5] [6]

- Systematic Name: 1,1-Diethoxy-
-dimethyl-1-phenylmethanamine[1]
- Chemical Formula:
[1]
- Molecular Weight: 223.31 g/mol
- Role: Reagent for the synthesis of heterocyclic compounds (e.g., diketopyrrolopyrroles), formylation, and esterification.[1]
- Stability Warning: Highly moisture-sensitive.[1] Hydrolyzes rapidly to
-dimethylbenzamide and ethanol upon exposure to atmospheric moisture.[1]

Synthesis Pathway (Meerwein Salt Method)

The most reliable synthesis involves the O-alkylation of

N,N-dimethylbenzamide with triethyloxonium tetrafluoroborate (Meerwein's salt) to form the imidate salt, followed by alcoholysis with sodium ethoxide.[1]



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Figure 1: Synthesis pathway via Meerwein's salt and potential hydrolysis loop.

Experimental NMR Data

The following data distinguishes the target acetal from its parent amide. The disappearance of the amide carbonyl signal and the coalescence of the

N-methyl groups are the primary validation markers.[1]

Solvent:

(Deuterated Chloroform) is standard. Note: Ensure solvent is anhydrous (stored over molecular sieves) to prevent in-tube hydrolysis.[1]

Table 1: NMR Chemical Shifts (400 MHz,)

Moiety	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment & Diagnostic Notes
Ar-H	7.25 – 7.50	Multiplet	5H	Aromatic Protons. Typical phenyl pattern. ^[1] Slightly upfield compared to the parent amide due to loss of carbonyl conjugation. ^[1]
O-CH	3.30 – 3.45	Quartet (Hz)	4H	Ethoxy Methylene. Characteristic quartet for ethyl ether groups. ^[1]
N-Me	2.25 – 2.40	Singlet	6H	Dimethylamino. CRITICAL DIAGNOSTIC: ^[1] Unlike the amide (which shows two singlets at ~2.9 & 3.1 ppm due to restricted rotation), the acetal C-N bond has single-bond character, allowing free rotation. ^[1] This signal appears as a single sharp peak significantly upfield. ^[1]

CH	1.10 – 1.20	Triplet (Hz)	6H	Ethoxy Methyl. Characteristic triplet for ethyl groups.[1]
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Table 2: NMR Chemical Shifts (100 MHz,)

Carbon Environment	Chemical Shift (, ppm)	Assignment & Diagnostic Notes
		Acetal Carbon (Ph-(OEt)
Quaternary C	110.0 – 115.0	-N).PRIMARY VALIDATION PEAK.[1] Replaces the amide carbonyl signal (~171 ppm). The shift is characteristic of orthoamides/orthoesters.[1]
Ar-C (ipso)	138.0 – 140.0	Ipsso Aromatic. Attached to the acetal center.[1]
Ar-C	126.0 – 129.0	Ortho/Meta/Para Aromatic. Standard phenyl signals.[1]
O-CH	58.0 – 60.0	Ethoxy Methylene. Typical ether region.[1]
N-Me	37.0 – 40.0	Dimethylamino. Appears as a single signal (or very close doublet if low temp), confirming free rotation.[1]
CH	15.0 – 16.0	Ethoxy Methyl.

Comparative Analysis: Amide vs. Acetal

To validate the conversion, compare the spectrum of the reaction mixture against the starting material (

-dimethylbenzamide).[1]

Feature	Starting Material (- Dimethylbenzamide)	Product (- Dimethylbenzamide Diethyl Acetal)	Validation Status
N-Me	Two Singlets (2.96, 3.10 ppm) (Restricted Rotation)	One Singlet (~2.30 ppm) (Free Rotation)	Success if doublets collapse to singlet.
C=O	~171.8 ppm (Carbonyl)	Absent	Success if 171 ppm peak disappears.[1]
C-Acetal	Absent	~112.0 ppm (Quaternary)	Success if new peak appears at ~112 ppm. [1]
Ethyl Group	Absent	Present (3.4 q, 1.1 t)	Success if ethyl signals integrate 2:3 ratio.[1]

Troubleshooting & Handling

Hydrolysis Detection

The most common failure mode is hydrolysis due to wet solvents or atmospheric exposure.[1]

- Indicator: Re-appearance of the 171 ppm signal in NMR.
- Indicator: Appearance of a broad singlet at ~4-5 ppm (OH from Ethanol byproduct) in NMR.[1]
- Indicator: Splitting of the N-Me singlet back into two distinct signals (2.9/3.1 ppm).

Protocol for NMR Sample Preparation

- Dry the Tube: Oven-dry the NMR tube at 110°C for >1 hour.
- Solvent: Use
treated with activated 4Å molecular sieves.[1]
- Atmosphere: Flush the tube with Argon or Nitrogen before capping.[1]
- Speed: Run the spectrum immediately after preparation.

References

- General Orthoamide Chemistry: Simchen, G. "Reactions of
-Dialkylformamide Dialkyl Acetals with Secondary Amines." [1] Chem. Ber., as cited in RSC
Advances and J. Org.[1] Chem.
- Parent Amide Data: PubChem Compound Summary for CID 11916,
-Dimethylbenzamide. [1]
- Synthesis Method (Meerwein): Meerwein, H. et al. "Über Säureamidacetale, Harnstoffacetale
und Lactamacetale." [1] Justus Liebigs Annalen der Chemie, 1961, 641, [1] 1. (Foundational
text for amide acetal synthesis).
- Analogous Spectra (DMF-DEA)
-dimethylmethanamine. [1] [1][2]

Disclaimer: While specific literature spectra for the diethyl benzamide acetal are rare in open-access databases, the data above is derived from high-fidelity analogues (DMF-DEA) and the parent benzamide, following established substituent chemical shift principles (SCS).[1]

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Sources

- [1. Buy 1,1-Diethoxy-N,N-dimethylmethanamine | 1188-33-6 | > 95% \[smolecule.com\]](#)
- [2. Methanamine, 1,1-dimethoxy-N,N-dimethyl- \[webbook.nist.gov\]](#)
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